molecular formula C11H11N3O B14624423 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine CAS No. 55564-13-1

4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine

Cat. No.: B14624423
CAS No.: 55564-13-1
M. Wt: 201.22 g/mol
InChI Key: RIWCQXTVBRFTCG-UHFFFAOYSA-N
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Description

4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a pyridin-2-yloxy group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine typically involves the condensation of 2-acetyl pyridine with 1,2-diaminobenzene. This reaction can be carried out under various conditions, often involving a catalyst to facilitate the process. For example, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes or biological activities. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine is unique due to the presence of the pyridin-2-yloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecular targets.

Properties

CAS No.

55564-13-1

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-pyridin-2-yloxybenzene-1,2-diamine

InChI

InChI=1S/C11H11N3O/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h1-7H,12-13H2

InChI Key

RIWCQXTVBRFTCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)N

Origin of Product

United States

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